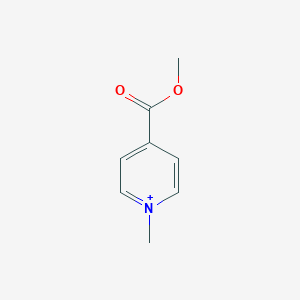

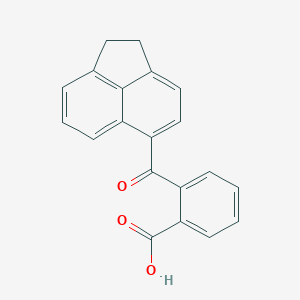

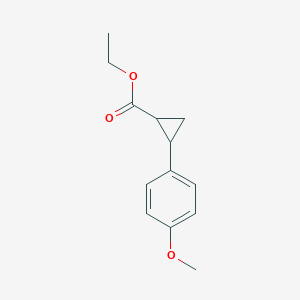

![molecular formula C13H12N4 B188598 1-[(Fenilamino)metil]benzotriazol CAS No. 62001-29-0](/img/structure/B188598.png)

1-[(Fenilamino)metil]benzotriazol

Descripción general

Descripción

1-[(Phenylamino)methyl]benzotriazole is a derivative of benzotriazole . Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . A cyclocondensation of 2-(arylamino)aryliminophosphoranes enables the synthesis of 1-aryl-1,2,3-benzotriazoles under mild conditions . The reaction involves a three-step, halogen-free route starting from simple nitroarenes and arylamines .Molecular Structure Analysis

The molecular formula of 1-[(Phenylamino)methyl]benzotriazole is C13H12N4 . Its average mass is 224.261 Da and its monoisotopic mass is 224.106201 Da .Chemical Reactions Analysis

Benzotriazole is known for its unique reactivity. It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Mecanismo De Acción

Target of Action

Benzotriazole derivatives have been known to exhibit diverse biological and pharmacological activities . They have been used in the synthesis of various pharmacologically important heterocyclic skeletons .

Mode of Action

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions, which induces an unusual rearrangement accompanied by benzotriazole ring opening with the formation of 1,2,4-triazolo[1,5-a]quinoxaline derivative .

Biochemical Pathways

Benzotriazole derivatives have been known to exhibit diverse biological and pharmacological activities .

Action Environment

Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-[(Phenylamino)methyl]benzotriazole in lab experiments include its versatility, its ability to inhibit enzyme activity, and its potential as an anticancer agent. Additionally, 1-[(Phenylamino)methyl]benzotriazole is relatively easy to synthesize and is readily available. The limitations of using 1-[(Phenylamino)methyl]benzotriazole in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential for interfering with other experiments.

Direcciones Futuras

There are several future directions for research involving 1-[(Phenylamino)methyl]benzotriazole, including the development of new anticancer agents, the optimization of its use as a corrosion inhibitor, and the development of new materials with improved properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Phenylamino)methyl]benzotriazole and its potential for interfering with other experiments. Finally, the potential toxicity of 1-[(Phenylamino)methyl]benzotriazole needs to be further studied to determine its safety for use in various applications.

Conclusion:

In conclusion, 1-[(Phenylamino)methyl]benzotriazole is a versatile compound that has potential applications in various fields, including material science, medicinal chemistry, and analytical chemistry. Its mechanism of action involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1-[(Phenylamino)methyl]benzotriazole has several advantages for use in lab experiments, including its versatility and ease of synthesis, but also has limitations, including its potential toxicity and limited solubility. Future research directions for 1-[(Phenylamino)methyl]benzotriazole include the development of new anticancer agents, the optimization of its use as a corrosion inhibitor, and the development of new materials with improved properties.

Métodos De Síntesis

The synthesis of 1-[(Phenylamino)methyl]benzotriazole can be achieved through various methods, including the reaction of benzotriazole with substituted anilines, the reaction of benzotriazole with substituted benzylamines, and the reaction of benzotriazole with substituted benzyl chlorides. The most common method for synthesizing 1-[(Phenylamino)methyl]benzotriazole is the reaction of benzotriazole with substituted anilines. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon or copper(I) chloride.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos farmacológicamente activos

Los derivados de benzotriazol son fundamentales en la síntesis de compuestos heterocíclicos que exhiben una amplia gama de actividades biológicas. El compuesto “1-[(Fenilamino)metil]benzotriazol” sirve como precursor en la construcción de moléculas complejas farmacológicamente activas. Su reactividad permite la formación de diversos esqueletos heterocíclicos, que a menudo se encuentran en fármacos y moléculas bioactivas .

Desarrollo de nuevas metodologías de síntesis orgánica

Este derivado de benzotriazol se utiliza para desarrollar nuevas metodologías sintéticas. Su estabilidad y reactividad lo convierten en un excelente candidato para introducir benzotriazol en moléculas, que luego pueden sufrir diversas transformaciones, incluida la arilalquilación y la heterociclización .

Catálisis en reacciones orgánicas

“N-(benzotriazol-1-ilmetil)anilina” se ha explorado como catalizador en varias reacciones orgánicas. Su capacidad para estabilizar los intermediarios de reacción y facilitar la formación de productos es valiosa en reacciones como la reacción de Baylis–Hillman .

Síntesis de heterociclos que contienen nitrógeno

El compuesto es fundamental en la síntesis mediada por benzotriazol de heterociclos que contienen nitrógeno. Estos heterociclos son importantes debido a su presencia en muchas moléculas biológicamente activas naturales y sintéticas .

Auxiliar en la síntesis de péptidos

En la síntesis de péptidos, los derivados de benzotriazol actúan como auxiliares que pueden ayudar en la formación de enlaces peptídicos. Esto es crucial para crear secuencias y estructuras específicas en péptidos, que son esenciales para las funciones biológicas .

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLZOGOVRJQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341064 | |

| Record name | 1-[(Phenylamino)methyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62001-29-0 | |

| Record name | 1-[(Phenylamino)methyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of 1-[(Phenylamino)methyl]benzotriazole in organic synthesis?

A1: While the abstract doesn't explicitly mention 1-[(Phenylamino)methyl]benzotriazole, it highlights a novel synthesis of quinolinium salts and dihydroquinolines using "N-substituted-N-(benzotriazol-1-ylmethyl)aniline derivatives." [] It's plausible that 1-[(Phenylamino)methyl]benzotriazole, belonging to this derivative class, serves as a crucial intermediate in this synthesis. The benzotriazole moiety likely acts as a leaving group, facilitating the formation of the quinolinium or dihydroquinoline ring systems. This method offers a new route to these valuable heterocycles, which are important building blocks in medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

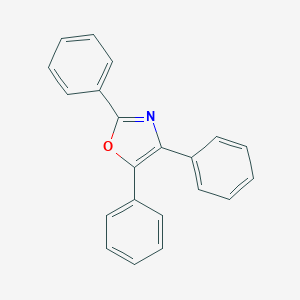

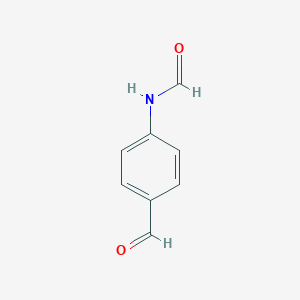

![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)

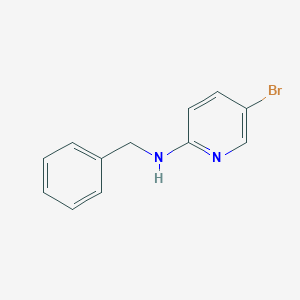

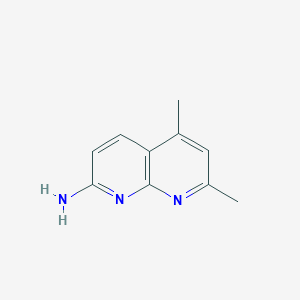

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)

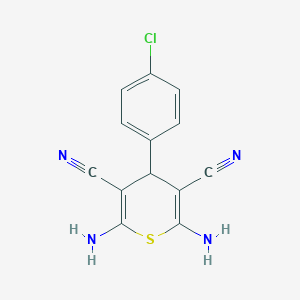

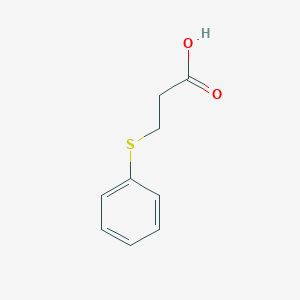

![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)

![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)